molecular formula C11H24O B12074156 3-Undecanol, (R)-

3-Undecanol, (R)-

Cat. No.: B12074156
M. Wt: 172.31 g/mol
InChI Key: HCARCYFXWDRVBZ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Undecanol, ®-, also known as ®-3-Undecanol or ®-Undecan-3-ol, is a secondary alcohol with the molecular formula C₁₁H₂₄O. It is characterized by a hydroxyl group (-OH) attached to the third carbon of an eleven-carbon chain. This compound is notable for its chiral center at the third carbon, which gives it optical activity. It is a colorless, water-insoluble liquid with a mild odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Undecanol, ®-, can be synthesized through various methods. One common approach involves the reduction of 3-undecanone using chiral catalysts to ensure the production of the ®-enantiomer. The reduction can be carried out using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions to achieve high enantioselectivity.

Industrial Production Methods

In industrial settings, the production of 3-Undecanol, ®-, often involves the use of biocatalysts or enzymes to achieve the desired chirality. Enzymatic reduction of 3-undecanone using alcohol dehydrogenases (ADH) is a common method. This process is advantageous due to its high specificity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

3-Undecanol, ®-, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 3-undecanone using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

    Reduction: Further reduction can yield undecane.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) to form 3-undecyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

    Oxidation: 3-Undecanone.

    Reduction: Undecane.

    Substitution: 3-Undecyl chloride.

Scientific Research Applications

3-Undecanol, ®-, has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: Studies suggest it may influence cellular processes such as membrane fluidity and cell signaling.

    Medicine: Research is ongoing to explore its potential antimicrobial properties against bacteria and fungi.

    Industry: It is used in the development of new materials and drug delivery systems.

Mechanism of Action

The mechanism of action of 3-Undecanol, ®-, involves its interaction with cellular membranes and proteins. It can alter membrane fluidity, impacting various cellular functions. In microbial cells, it disrupts the plasma membrane, leading to cell death . In insects, it binds to odorant-binding proteins, interfering with olfaction .

Comparison with Similar Compounds

3-Undecanol, ®-, can be compared with other similar compounds such as:

    1-Undecanol: A primary alcohol with a hydroxyl group at the first carbon.

    3-Decanol: A secondary alcohol with a hydroxyl group at the third carbon of a ten-carbon chain.

    3-Dodecanol: A secondary alcohol with a hydroxyl group at the third carbon of a twelve-carbon chain.

Uniqueness

3-Undecanol, ®-, is unique due to its chiral center, which imparts optical activity and specific interactions with biological molecules. Its applications in chiral synthesis and potential antimicrobial properties further distinguish it from other similar compounds.

Properties

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

(3R)-undecan-3-ol

InChI

InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11(12)4-2/h11-12H,3-10H2,1-2H3/t11-/m1/s1

InChI Key

HCARCYFXWDRVBZ-LLVKDONJSA-N

Isomeric SMILES

CCCCCCCC[C@@H](CC)O

Canonical SMILES

CCCCCCCCC(CC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.